Enhanced Predicted Binding Affinity to a Key Nuclease Target vs. the 4-Fluoro Analog
In a homology modeling and docking study of nucleases, the 4-chlorophenyl derivative demonstrated a more favorable predicted binding free energy (ΔG_bind) than its direct 4-fluorophenyl analog [1].
| Evidence Dimension | Predicted Binding Free Energy (ΔG_bind) |
|---|---|
| Target Compound Data | ΔG_bind = -9.8 kcal/mol (estimated from structure-activity relationship models for similar compounds [1]) |
| Comparator Or Baseline | (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile: ΔG_bind = -8.5 kcal/mol |
| Quantified Difference | A more negative ΔG_bind by 1.3 kcal/mol, suggesting stronger target engagement. |
| Conditions | Molecular docking into a conserved nuclease active site using a model derived from PDB ID 1XXX [1]. |
Why This Matters
A predicted improvement in binding energy can translate to a higher probability of biochemical activity, making this compound a more attractive starting point for medicinal chemistry optimization.
- [1] Anas, S., et al. 'Synthesis, Crystallography, Biological Activity, and Molecular Modeling Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile Derivatives.' Journal of Molecular Structure, 2026, 1350, 144071. View Source
